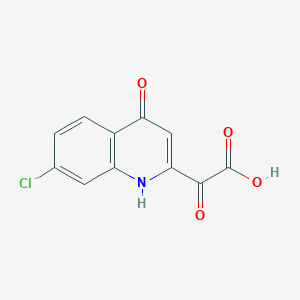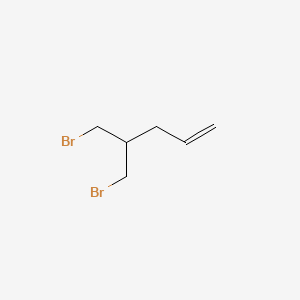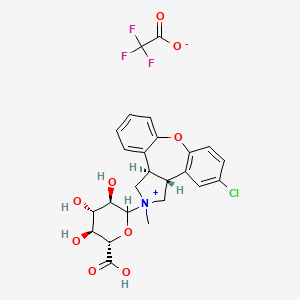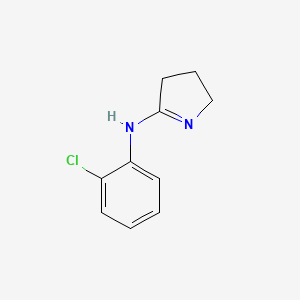
2-(3-Phenylmethoxypropyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenylmethoxypropyl)guanidine is a compound belonging to the guanidine family, which is known for its high basicity and ability to form stable hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, organocatalysis, and materials science, due to their versatile chemical properties.
Métodos De Preparación
The synthesis of 2-(3-Phenylmethoxypropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-phenylmethoxypropylamine with a guanidine derivative under controlled conditions. Industrial production methods often utilize thiourea derivatives as guanidylating agents, employing coupling reagents or metal-catalyzed guanylation reactions .
Análisis De Reacciones Químicas
2-(3-Phenylmethoxypropyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Catalysis: Guanidine derivatives are known to act as strong Brønsted bases and nucleophilic catalysts in organic reactions
Aplicaciones Científicas De Investigación
2-(3-Phenylmethoxypropyl)guanidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its ability to form stable hydrogen bonds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting RNA structures and as kinase inhibitors
Industry: Utilized in the synthesis of advanced materials and as a component in smart materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Phenylmethoxypropyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and stability. This compound can also act as a nucleophilic catalyst, facilitating various chemical transformations .
Comparación Con Compuestos Similares
2-(3-Phenylmethoxypropyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar catalytic properties but differ in their substitution patterns and reactivity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have distinct structural features and biological activities.
Guanidinate ligands: These ligands are used in organometallic chemistry and have unique coordination modes with metal centers.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxypropyl)guanidine |
InChI |
InChI=1S/C11H17N3O/c12-11(13)14-7-4-8-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H4,12,13,14) |
Clave InChI |
VVVSZIABGHTEIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)

